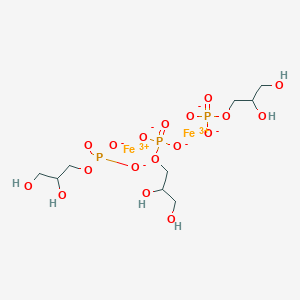

Ferric 1-glycerophosphate

Description

Properties

CAS No. |

1301-70-8 |

|---|---|

Molecular Formula |

C8H18Fe2O12P2 |

Molecular Weight |

479.86 g/mol |

IUPAC Name |

1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+) |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |

InChI Key |

CBEYZWBXIPZYNH-UHFFFAOYSA-J |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3] |

Canonical SMILES |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2] |

density |

1.5 at 68 °F (USCG, 1999) |

Other CAS No. |

38455-91-3 1301-70-8 |

physical_description |

Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999) |

Related CAS |

17181-54-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ferric 1-Glycerophosphate: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric 1-glycerophosphate, a complex of iron and glycerophosphoric acid, is a compound of significant interest in pharmaceutical and nutritional sciences, primarily utilized as a source of iron for supplementation and fortification. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical Structure and Isomerism

This compound, also known as ferric α-glycerophosphate, is an organometallic salt. The inherent chirality of the glycerophosphate moiety means that this compound can exist as a racemic mixture of enantiomers. It is crucial to distinguish it from its isomer, ferric 2-glycerophosphate (or β-glycerophosphate), where the phosphate group is attached to the second carbon of the glycerol backbone.

The most commonly cited chemical formula for ferric glycerophosphate is C₉H₂₁Fe₂O₁₈P₃ , with the corresponding CAS Registry Number 1301-70-8 . However, it is important to note that other molecular formulas and CAS numbers may be encountered in literature and commercial sources, often referring to different salt forms, hydrates, or isomeric mixtures. For instance, CAS number 38455-91-3 is also associated with a form of this compound[1][2]. The structure consists of a central ferric iron (Fe³⁺) ion coordinated to one or more 1-glycerophosphate ligands[3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various formulations. The compound is typically a solid, with its appearance described as a greenish-brown to greenish-yellow or yellowish-brown powder or scales. It is generally odorless and nearly tasteless[4][5]. Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [1][5][6][7] |

| Molecular Weight | 621.86 g/mol | [1][6] |

| CAS Number | 1301-70-8 | [3][5][6] |

| Appearance | Greenish-brown to greenish-yellow solid/powder | [4][5] |

| Solubility in Water | 10 - 100 g/L at 20 °C | [8][9] |

| Density | Approximately 1.5 - 1.738 g/cm³ | [4][] |

| pH of 1% Aqueous Solution | Approximately 4-5 | [8][9] |

| Stability | Stable under recommended storage conditions | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves the reaction of a soluble iron(III) salt with a salt of 1-glycerophosphoric acid. The control of reaction parameters such as pH and temperature is critical to ensure the formation of a stable and pure complex[3].

General Protocol:

-

Preparation of Reactants: Prepare an aqueous solution of a suitable iron(III) salt (e.g., ferric chloride) and a separate aqueous solution of sodium 1-glycerophosphate.

-

Reaction: Slowly add the iron(III) salt solution to the sodium 1-glycerophosphate solution with constant stirring.

-

pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture. This is a crucial step to control the stoichiometry and stability of the resulting iron-phosphate complex[3].

-

Temperature Control: Maintain a controlled temperature throughout the reaction to influence the reaction kinetics and the crystallinity of the product[3].

-

Isolation and Purification: The precipitated this compound can be isolated by filtration. To ensure high purity, the product should be washed thoroughly to remove any unreacted starting materials and byproducts. Techniques such as magnetic separation may also be employed for purification[3].

-

Drying: The purified product is then dried under appropriate conditions to yield the final solid.

Caption: The role of glycerophosphate in the shuttle and iron as a cofactor.

Conclusion

This compound is a valuable compound with important applications in nutrition and medicine. This guide has provided a detailed overview of its chemical structure, properties, and the experimental methodologies relevant to its synthesis and characterization. A clear understanding of its isomeric forms and the influence of its constituent parts on biological pathways is crucial for its effective use in research and drug development. Further investigation into its specific interactions within cellular signaling pathways will continue to expand its potential applications.

References

- 1. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 1301-70-8 | Benchchem [benchchem.com]

- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. FERRIC GLYCEROPHOSPHATE - Safety Data Sheet [chemicalbook.com]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

An In-depth Technical Guide to the Synthesis and Purification of Ferric 1-Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric 1-glycerophosphate is an organic iron salt of glycerophosphoric acid, utilized in pharmaceutical formulations as a source of iron and phosphorus. Its synthesis and purification are critical processes that dictate the final product's purity, stability, and bioavailability. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers and professionals in the drug development field.

The synthesis of this compound is a multi-step process that begins with the phosphorylation of glycerol to produce a glycerophosphate salt, typically sodium glycerophosphate. This is followed by a precipitation reaction with a ferric iron salt to yield the final product. The purification of the resulting complex is crucial to remove unreacted starting materials, byproducts, and other impurities.

Synthesis of this compound

The synthesis can be broadly divided into two key stages: the preparation of a glycerophosphate salt and the subsequent reaction with a ferric salt.

Stage 1: Synthesis of Sodium 1-Glycerophosphate

A common precursor for the synthesis of this compound is sodium 1-glycerophosphate. Several methods for its preparation have been reported, primarily involving the reaction of glycerol with a phosphorylating agent. Below is a representative protocol derived from established patent literature.

Experimental Protocol: Synthesis of Sodium 1-Glycerophosphate

-

Materials:

-

Glycerol

-

Phosphoric acid (85%)

-

Sodium carbonate

-

Sodium hydroxide solution (30%)

-

Magnesium oxide

-

Purified water

-

-

Procedure:

-

Esterification: In a suitable reactor, combine glycerol and phosphoric acid. While stirring, gradually add sodium carbonate.

-

Introduce steam to the reactor and maintain the temperature between 120-145°C and the pressure at 0.4-0.5 MPa. The pH of the reaction mixture should be controlled between 3.0 and 5.5.

-

After the initial reaction, dilute the mixture with a proper amount of purified water.

-

Hydrolysis: Add 30% sodium hydroxide solution to the diluted mixture and reflux for 8-12 hours after the solution begins to boil.

-

Adjust the pH to 8.0-11.0 by adding a small amount of sodium hydroxide solution.

-

Phosphate Removal: To remove any free phosphate generated during the reaction, add magnesium oxide based on the content of intermediate free phosphate.

-

Concentrate the resulting raw sodium glycerophosphate solution and separate the free glycerol.

-

Stage 2: Synthesis of this compound

The second stage involves the reaction of the prepared sodium 1-glycerophosphate solution with a ferric salt, such as ferric chloride, to precipitate this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Sodium 1-glycerophosphate solution (from Stage 1)

-

Ferric chloride (FeCl₃) solution

-

Hydrochloric acid (optional, for pH adjustment)

-

Sodium hydroxide solution (for pH adjustment)

-

Purified water

-

-

Procedure:

-

Precipitation: In a reaction vessel, dissolve the prepared sodium 1-glycerophosphate in purified water.

-

Slowly add a solution of ferric chloride to the sodium 1-glycerophosphate solution with constant stirring. A precipitate of this compound will form.

-

Monitor and adjust the pH of the reaction mixture to a range of 3.5-4.5 using hydrochloric acid or sodium hydroxide solution to optimize the precipitation of the ferric phosphate complex.

-

Allow the reaction to proceed for a sufficient time to ensure complete precipitation.

-

Isolation: Collect the precipitate by filtration.

-

Wash the collected precipitate with purified water to remove soluble impurities, such as sodium chloride.

-

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Sodium 1-Glycerophosphate Synthesis | ||

| Glycerol to Phosphoric Acid Ratio | Varies by method | |

| Reaction Temperature (Esterification) | 120-145 °C | |

| Reaction pH (Esterification) | 3.0-5.5 | |

| Reflux Time (Hydrolysis) | 8-12 hours | |

| Final pH (Hydrolysis) | 8.0-11.0 | |

| This compound Synthesis | ||

| Reaction pH (Precipitation) | 3.5-4.5 | [1] |

| Expected Yield | >95% (based on limiting reagent) |

Synthesis Workflow

Figure 1: Synthesis workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis process requires purification to meet pharmaceutical standards. Common purification techniques include treatment with activated carbon for decolorization and removal of organic impurities, followed by recrystallization to achieve high purity.

Experimental Protocol: Purification

-

Materials:

-

Crude this compound

-

Activated carbon

-

Suitable solvent for recrystallization (e.g., water, ethanol-water mixture)

-

Purified water

-

-

Procedure:

-

Activated Carbon Treatment:

-

Suspend the crude this compound in purified water.

-

Add a small amount of activated carbon (typically 1-2% w/w) to the suspension.

-

Heat the mixture with stirring for a defined period (e.g., 30-60 minutes) to allow for the adsorption of colored impurities.

-

Filter the hot solution to remove the activated carbon.

-

-

Recrystallization:

-

Concentrate the filtrate from the activated carbon treatment.

-

Add a suitable anti-solvent (e.g., ethanol) or cool the concentrated solution slowly to induce crystallization.

-

Allow the crystals to form and grow over a period of time. For optimal crystal formation, the solution should be cooled gradually and left undisturbed.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified this compound under vacuum at an appropriate temperature.

-

-

Purification Workflow

Figure 2: Purification workflow for this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity, purity, and quality. A variety of analytical techniques can be employed for this purpose.

Analytical Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the phosphate group (P-O stretching), hydroxyl groups (O-H stretching), and the alkyl backbone (C-H stretching). The coordination of the phosphate group to the iron center can lead to shifts in the P-O stretching frequencies.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P-NMR: This technique is highly specific for the phosphorus nucleus and can confirm the presence of the phosphate group. The chemical shift will be influenced by the paramagnetic Fe(III) ion, leading to broadening and shifts in the signal.[2]

-

¹H-NMR: Provides information about the proton environment in the glycerol moiety. Similar to ³¹P-NMR, the signals of protons close to the iron center will be significantly broadened.[2]

-

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to determine the purity of this compound and to quantify any impurities. A reversed-phase column with a suitable mobile phase and UV detection can be employed for the analysis of the iron content after complexation.[3][4]

Quantitative Data for Characterization

| Technique | Parameter | Expected Value/Range | Reference |

| FTIR | P-O stretching | 900 - 1200 cm⁻¹ | [5] |

| O-H stretching | 3200 - 3600 cm⁻¹ (broad) | ||

| C-H stretching | 2800 - 3000 cm⁻¹ | ||

| ³¹P-NMR | Chemical Shift | Broadened signal due to Fe(III) | [2] |

| ¹H-NMR | Chemical Shift | Broadened signals for protons near Fe(III) | [2] |

| HPLC | Purity | ≥ 98% | |

| Iron Content | Assay dependent on specific salt form |

Conclusion

The synthesis and purification of this compound are critical processes that require careful control of reaction conditions and purification steps to ensure a high-quality final product suitable for pharmaceutical applications. This guide provides a detailed overview of the methodologies involved, from the initial synthesis of the glycerophosphate precursor to the final purification and characterization of the ferric complex. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the field, enabling the consistent and reliable production of this important iron supplement. Further optimization of the described methods may be necessary depending on the desired scale and specific purity requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 5. pubs.acs.org [pubs.acs.org]

Ferric 1-Glycerophosphate: An In-depth Technical Guide on the Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric 1-glycerophosphate is a complex of iron and glycerophosphate that serves as a nutritional supplement to address iron deficiency. Its mechanism of action is twofold, stemming from the distinct yet interconnected roles of its constituent parts: ferric iron and the 1-glycerophosphate moiety. The ferric iron component is primarily involved in replenishing systemic iron stores, a process that necessitates cellular uptake and interaction with key regulatory pathways of iron homeostasis. The 1-glycerophosphate component, a vital intermediate in cellular metabolism, has the potential to influence bioenergetics and lipid metabolism. This technical guide provides a detailed exploration of the proposed mechanism of action of this compound, drawing upon established principles of iron and glycerophosphate biochemistry. It includes a summary of available comparative data, detailed experimental protocols for assessing bioavailability and cellular signaling, and visualizations of the key pathways and workflows.

Core Mechanism of Action: A Dual-Component System

The biological effects of this compound are best understood by considering the independent and synergistic actions of its two primary components: ferric iron (Fe³⁺) and 1-glycerophosphate.

The Ferric Iron Moiety: Bioavailability and Cellular Signaling

As a source of non-heme iron, the ferric iron from this compound must undergo a series of transformations to be absorbed and utilized by the body.

1.1.1. Intestinal Absorption

The absorption of non-heme iron predominantly occurs in the duodenum. For intestinal absorption, ferric iron (Fe³⁺) must first be reduced to its ferrous form (Fe²⁺) by reductases such as duodenal cytochrome B (Dcytb) located on the apical membrane of enterocytes. Subsequently, Fe²⁺ is transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter ferroportin. In the circulation, iron is re-oxidized to Fe³⁺ and binds to transferrin for transport to various tissues.

1.1.2. Cellular Iron Homeostasis and Signaling

Intracellular iron levels are tightly regulated. When cellular iron levels are low, Iron Regulatory Proteins (IRPs) bind to Iron-Responsive Elements (IREs) on the mRNAs of proteins involved in iron metabolism. This binding stabilizes the mRNA of transferrin receptor 1 (TfR1), promoting iron uptake, and inhibits the translation of ferritin, preventing iron storage. Conversely, when iron levels are high, IRPs do not bind to IREs, leading to decreased TfR1 expression and increased ferritin synthesis.

Emerging evidence suggests that iron can also act as a signaling molecule, influencing key cellular pathways:

-

MAPK/ERK Pathway: Iron-dependent generation of reactive oxygen species (ROS) has been shown to modulate calcium signaling, which in turn can activate the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.[1]

-

PI3K/Akt Pathway: Iron-induced oxidative stress can also activate the PI3K/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[2][3]

The 1-Glycerophosphate Moiety: A Metabolic Hub

Glycerol-3-phosphate, the ionized form of 1-glycerophosphate, is a pivotal molecule at the intersection of glycolysis, lipogenesis, and cellular respiration. It is synthesized from dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.

The 1-glycerophosphate component of the compound can potentially influence cellular metabolism in several ways:

-

Energy Production: It can be used in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondria for ATP production.

-

Lipid Synthesis: It is the backbone for the synthesis of triglycerides and phospholipids, which are essential for energy storage and membrane structure.

-

Signaling Precursor: Glycerophospholipids can be acted upon by phospholipases to generate lipid signaling molecules.[4]

Quantitative Data

| Comparison Group | Key Outcome | Interpretation | Reference |

| Ferrous Sulfate | Comparable increases in hemoglobin levels with fewer gastrointestinal side effects reported for some ferric compounds. | Ferric glycerophosphate may offer a better-tolerated alternative to ferrous sulfate with similar efficacy in raising hemoglobin levels. | [5] |

| Sucrosomial Iron | Sucrosomial iron showed significantly higher improvement in hemoglobin and serum ferritin levels compared to conventional oral iron salts. | Newer formulations of iron supplements may offer enhanced bioavailability and efficacy compared to simpler iron salts. | [6] |

| Microencapsulated Iron | Microencapsulated ferric iron showed a fast, burst-like intestinal iron absorption kinetic. | The delivery system of the iron supplement can significantly influence its absorption profile. | [7][8] |

Experimental Protocols

Assessment of Iron Bioavailability using Caco-2 Cell Model

This protocol is adapted from established methods for determining iron bioavailability in vitro.[4][9][10]

3.1.1. Caco-2 Cell Culture

-

Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells onto collagen-coated 12-well plates at a density of 50,000 cells/cm² and grow for 14-16 days to allow for differentiation, changing the medium every 2-3 days.

3.1.2. In Vitro Digestion

-

Prepare a simulated gastric fluid (pepsin in 0.1 M HCl, pH 2.0).

-

Add a precisely weighed amount of this compound to the simulated gastric fluid and incubate at 37°C for 1 hour with gentle shaking.

-

Prepare a simulated intestinal fluid (pancreatin and bile salts in 0.1 M NaHCO₃, pH 7.0).

-

Neutralize the gastric digest with NaHCO₃ and add the intestinal fluid. Incubate at 37°C for 2 hours with gentle shaking.

3.1.3. Caco-2 Cell Exposure and Ferritin Assay

-

Filter the digest through a 0.22 µm filter to ensure sterility.

-

Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

-

Add the filtered digest to the apical side of the Caco-2 cell monolayers and incubate for 2 hours at 37°C.

-

Remove the digest and wash the cells three times with PBS.

-

Add fresh culture medium and incubate for a further 22 hours to allow for ferritin expression.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Measure the ferritin concentration in the cell lysates using a human ferritin ELISA kit.

-

Normalize the ferritin concentration to the total cell protein content. Increased ferritin levels indicate higher iron uptake.

Western Blot Analysis of Signaling Pathway Activation

This protocol provides a framework for investigating the effect of this compound on the phosphorylation status of key signaling proteins like ERK1/2 and Akt.[11][12]

3.2.1. Cell Treatment and Lysis

-

Culture a relevant cell line (e.g., Caco-2, HepG2) to 80-90% confluency.

-

Treat the cells with varying concentrations of pre-digested this compound for different time points. Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

3.2.2. SDS-PAGE and Immunoblotting

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Mandatory Visualizations

Caption: Proposed cellular uptake and initial metabolic fate of this compound.

References

- 1. Ferric Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Iron Supplementation Effects on Redox Status following Aseptic Skeletal Muscle Trauma in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1301-70-8 | Benchchem [benchchem.com]

- 6. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bosterbio.com [bosterbio.com]

The Biological Role of Glycerophosphate in Iron Metabolism: An Indirect but Pivotal Connection

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While glycerophosphate does not directly regulate iron metabolism in a classical signaling pathway, its role as a critical metabolic intermediate positions it as an indirect modulator of iron homeostasis. This guide explores the nuanced and indirect connections between glycerophosphate metabolism and the intricate cellular and systemic management of iron. The primary intersections occur within the mitochondria, through the influence on cellular redox state, and in the synthesis of phospholipids that constitute the membrane environment for iron transport proteins. Understanding these connections opens new avenues for research and potential therapeutic interventions in diseases characterized by dysregulated metabolism.

Indirect Influence via Mitochondrial Function and Redox Balance

The mitochondrion is a central hub for both energy metabolism and iron utilization, hosting key processes such as the synthesis of heme and iron-sulfur (Fe-S) clusters.[1][2] The glycerol-3-phosphate (G3P) shuttle is a vital mechanism for transferring reducing equivalents from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain.[3][4] This process is particularly active in tissues with high metabolic rates, such as skeletal muscle and the brain.[4]

The G3P shuttle consists of two enzymes:

-

Cytosolic GPD1 (Glycerol-3-Phosphate Dehydrogenase 1): Reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, oxidizing NADH to NAD+.[4]

-

Mitochondrial GPD2 (Glycerol-3-Phosphate Dehydrogenase 2): Located on the inner mitochondrial membrane, GPD2 oxidizes G3P back to DHAP, transferring electrons to the electron transport chain via FAD to form FADH2.[5][6]

This shuttle enhances mitochondrial respiration.[7] However, increased electron flow through the electron transport chain, particularly under conditions of high substrate availability, can lead to the generation of reactive oxygen species (ROS).[8][9] Iron itself is a potent catalyst for the formation of toxic hydroxyl radicals from ROS.[8] This interplay is critical, as iron-sulfur clusters are particularly susceptible to damage by ROS, which can disrupt the function of numerous essential enzymes.[10] Therefore, fluctuations in glycerophosphate levels and the activity of the G3P shuttle can indirectly impact iron homeostasis by modulating the mitochondrial redox environment and the integrity of iron-containing cofactors.

Caption: Indirect influence of the G3P shuttle on mitochondrial iron metabolism.

Role in Phospholipid Synthesis and Iron Transporter Function

Glycerophosphate is the foundational molecule for the synthesis of glycerophospholipids, the primary components of cellular membranes. The lipid composition of the membrane can significantly influence the function of embedded proteins, including ion transporters. The sole known cellular iron exporter, ferroportin (FPN), is a transmembrane protein crucial for intestinal iron absorption and the release of recycled iron from macrophages.[11][12]

Recent studies suggest that the lipid environment can affect the conformational state and activity of ferroportin.[13] While direct regulation of ferroportin by glycerophosphate-derived lipids is an area requiring further investigation, it is plausible that alterations in glycerophosphate metabolism could lead to changes in membrane fluidity, thickness, or local lipid composition, thereby modulating ferroportin's iron export capacity. This represents a potential, albeit indirect, mechanism by which glycerophosphate levels could impact systemic iron balance.

Caption: Conceptual link between glycerophosphate, membrane composition, and ferroportin function.

Data Presentation

Due to the indirect nature of the relationship, there is a lack of direct quantitative data linking glycerophosphate to iron metabolism. The following table provides contextual data on the key components discussed.

| Parameter | Organism/System | Value/Observation | Reference |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity | Differentiating Adipocytes | Significant increase in activity during differentiation. | [14] |

| G3P Shuttle P/O Ratio | Isolated Yeast Mitochondria | 1.7 (compared to 1.2 for external NADH dehydrogenase). | [15] |

| Mitochondrial H2O2 Production | Isolated Drosophila Mitochondria | GPD2 estimated to be responsible for 70% of total cellular H2O2. | [9] |

| Ferroportin Regulation | Human Cells | Internalized and degraded in response to the hormone hepcidin. | [16] |

| Iron Transport Rate (Intestinal) | Humans | Maximum of a few milligrams per day. | [17] |

Experimental Protocols

Given that the link between glycerophosphate and iron metabolism is not well-established, standard protocols for its investigation do not exist. Below is a proposed experimental workflow for researchers interested in exploring this potential connection.

Objective: To investigate the effect of altered glycerophosphate metabolism on cellular iron homeostasis.

1. Cell Culture and Manipulation:

-

Culture a relevant cell line (e.g., hepatocytes, macrophages, or intestinal epithelial cells) in standard conditions.

-

Modulate glycerophosphate metabolism by:

-

Supplementing the culture medium with varying concentrations of glycerol-3-phosphate.

-

Using siRNA to knockdown key enzymes of the G3P shuttle (GPD1 or GPD2).

-

Treating cells with pharmacological inhibitors of GPDH.[18]

-

2. Measurement of Intracellular Iron:

-

Harvest cells after treatment.

-

Lyse cells and measure total intracellular iron content using a colorimetric assay, such as the ferrozine method.[19] This involves lysing the cells, releasing iron with an acidic solution, and then adding a reagent like ferrozine that forms a colored complex with ferrous iron, which can be quantified by measuring absorbance at 550-595 nm.[19][20]

-

Alternatively, atomic absorption flame emission spectrophotometry (AAS) can be used for precise quantification of total cellular iron.[21]

3. Analysis of Iron-Related Protein Expression and Localization:

-

Western Blotting: Analyze the total protein levels of key iron-regulating proteins, such as ferroportin, transferrin receptor 1, and ferritin.

-

Immunofluorescence Microscopy: Assess the subcellular localization of ferroportin.[22] A key indicator of its activity is its presence on the cell membrane versus its internalization into the cytosol.[16] This can be achieved by fixing and permeabilizing the cells, incubating with a primary antibody against ferroportin, followed by a fluorescently-labeled secondary antibody, and imaging with a fluorescence or confocal microscope.[22]

4. Assessment of Mitochondrial Function and ROS Production:

-

Measure mitochondrial respiration rates (e.g., oxygen consumption rate) using techniques like Seahorse XF analysis.

-

Quantify mitochondrial ROS production using fluorescent probes such as MitoSOX Red.

Caption: Proposed workflow to study glycerophosphate's effect on iron homeostasis.

Conclusion and Future Directions

The biological role of glycerophosphate in iron metabolism is subtle and indirect, primarily mediated through its central position in linking glycolysis, lipid synthesis, and mitochondrial respiration. The G3P shuttle's impact on the mitochondrial redox state and the role of glycerophosphate as a precursor for membrane phospholipids represent two key areas where this metabolic intermediate can exert influence over iron homeostasis.

For researchers and drug development professionals, these indirect connections offer novel perspectives. Targeting glycerophosphate metabolism could be a potential strategy for modulating iron levels in diseases characterized by both metabolic and iron dysregulation, such as non-alcoholic fatty liver disease (NAFLD)[23] or certain cancers.[9] Further research is warranted to elucidate the precise molecular mechanisms of these indirect interactions and to explore their therapeutic potential. The proposed experimental workflow provides a starting point for investigators to delve into this promising and underexplored area of metabolic regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial iron metabolism and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrion - Wikipedia [en.wikipedia.org]

- 4. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 5. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. aklectures.com [aklectures.com]

- 7. The components of an α-glycerophosphate cycle and their relation to oxidative metabolism in the lens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Loss-of-function ferroportin disease: novel mechanistic insights and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. intrinsiclifesciences.com [intrinsiclifesciences.com]

- 13. biorxiv.org [biorxiv.org]

- 14. mybiosource.com [mybiosource.com]

- 15. The importance of the glycerol 3-phosphate shuttle during aerobic growth of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ironing out ferroportin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. SMPDB [smpdb.ca]

- 19. Measurement of intracellular iron [bio-protocol.org]

- 20. 4.4. Intracellular Iron Quantification [bio-protocol.org]

- 21. 2.5. Intracellular iron measurement [bio-protocol.org]

- 22. How to analyze protein localization within cells? [synapse.patsnap.com]

- 23. Deficiency of Mitochondrial Glycerol 3-Phosphate Dehydrogenase Contributes to Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Iron (III) and Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of iron (III) with glycerophosphate. Given the limited availability of direct quantitative data for this specific complex, this document outlines the fundamental principles, describes relevant experimental protocols for characterization, and presents data from analogous iron (III)-phosphate systems to offer a comparative framework.

Introduction to Iron (III) and Glycerophosphate Coordination Chemistry

Iron is an essential transition metal vital for numerous biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] Its coordination chemistry is rich and varied, with the ferric (Fe³⁺) state being a hard Lewis acid that preferentially coordinates with hard Lewis bases, such as oxygen-containing ligands. Glycerophosphate, an important intermediate in cellular metabolism, possesses both phosphate and hydroxyl moieties, making it a potent chelator for Fe³⁺. The coordination of iron (III) with glycerophosphate is of significant interest in the fields of nutrition, drug delivery, and bioinorganic chemistry.[2][] Ferric glycerophosphate is utilized as a water-soluble iron supplement.[4]

The interaction between iron (III) and glycerophosphate can involve the phosphate group and potentially the hydroxyl groups of the glycerol backbone, leading to the formation of various complex species in solution.[2] The stoichiometry and stability of these complexes are dependent on factors such as pH, temperature, and the ionic strength of the medium.

Synthesis of Iron (III)-Glycerophosphate Complexes

While a standardized, detailed protocol for the synthesis of a specific iron (III)-glycerophosphate complex is not widely published, a general approach involves the reaction of a soluble iron (III) salt with a glycerophosphate salt in an aqueous solution. The following is a generalized experimental protocol that can be adapted for the synthesis of iron (III)-glycerophosphate.

2.1. General Synthesis Protocol

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of iron (III) chloride (FeCl₃) or iron (III) nitrate (Fe(NO₃)₃) of a known concentration (e.g., 0.1 M) in deionized water. Acidify the solution slightly with a few drops of concentrated HCl or HNO₃ to prevent the formation of iron hydroxides.

-

Prepare a stock solution of sodium or potassium glycerophosphate of a known concentration (e.g., 0.1 M) in deionized water.

-

-

Reaction:

-

Slowly add the iron (III) salt solution to the glycerophosphate solution with constant stirring. The molar ratio of iron to glycerophosphate can be varied to target different complex stoichiometries.

-

Monitor the pH of the solution and adjust as necessary using a non-coordinating buffer or dilute acid/base. The pH will significantly influence the speciation of both the iron and glycerophosphate.

-

-

Isolation and Purification:

-

The resulting iron (III)-glycerophosphate complex may precipitate out of solution, particularly at neutral or higher pH. If so, the precipitate can be collected by centrifugation or filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

-

If the complex is soluble, purification can be achieved by techniques such as dialysis to remove smaller ions or size-exclusion chromatography.

-

-

Drying and Storage:

-

Dry the purified complex under vacuum or by lyophilization.

-

Store the final product in a desiccator to prevent hydration.

-

Experimental Workflow for Synthesis

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is required to fully characterize the structure, stoichiometry, and stability of iron (III)-glycerophosphate complexes.

3.1. Spectroscopic Techniques

-

UV-Visible (UV-Vis) Spectroscopy: Useful for monitoring the formation of the complex and for determining its stoichiometry using methods like the Job's plot.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule and can indicate which functional groups (phosphate, hydroxyl) are involved in the coordination to the iron center.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is particularly powerful for probing the environment of the phosphate group upon complexation. ¹H-NMR can provide information about the glycerol backbone, although significant broadening and shifting of signals are expected due to the paramagnetic nature of Fe³⁺.[2]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to determine the mass-to-charge ratio of the complex ions in solution, providing information on the stoichiometry and charge of the species present.

3.2. Thermodynamic and Stoichiometric Analysis

-

Potentiometric Titration: This method can be used to determine the stability constants of the complexes by monitoring the pH change upon titration of the ligand with the metal ion.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.

-

Job's Method (Method of Continuous Variation): This spectrophotometric method is used to determine the stoichiometry of a complex in solution by preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[5]

Quantitative Data (from Analogous Systems)

Direct quantitative data for the stability and thermodynamics of iron (III)-glycerophosphate complexes are scarce in the literature. However, data from studies on the interaction of iron (III) with inorganic phosphate and other organophosphates can provide a useful reference.

Table 1: Stability Constants of Iron (III)-Phosphate Complexes

| Complex Species | Log β | Conditions | Reference |

| [Fe(H₂PO₄)]²⁺ | 3.6 | I = 3.0 M (NaClO₄), 25 °C | (Assumed from general phosphate chemistry) |

| [Fe(HPO₄)]⁺ | 8.3 | I = 3.0 M (NaClO₄), 25 °C | (Assumed from general phosphate chemistry) |

| [Fe(PO₄)] | 20.71 | Acidic medium | [6] |

| [Fe₂(PO₄)]³⁺ | 35.66 | Acidic medium | [6] |

Table 2: Thermodynamic Parameters for Iron (III) Complexation with Various Ligands (Illustrative)

| Ligand | Stoichiometry (n) | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Deferiprone | 0.33 | 1.2 x 10⁸ | -11.0 | -2.5 | 8.5 | [7] |

| 8-Hydroxyquinoline derivative | 2.8 | 2.5 x 10¹⁰ | -14.2 | -5.8 | 8.4 | [7] |

Note: The data in these tables are for analogous systems and are intended to provide a general understanding of the magnitude of the interactions. The actual values for iron (III)-glycerophosphate may differ.

Experimental Protocols for Characterization

5.1. Protocol for Stoichiometry Determination by Job's Method

-

Prepare Stock Solutions: Prepare equimolar stock solutions of an iron (III) salt and glycerophosphate (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0).

-

Prepare a Series of Solutions: In a series of volumetric flasks, prepare solutions with varying mole fractions of glycerophosphate (from 0 to 1.0) while keeping the total volume and total concentration of iron and glycerophosphate constant.

-

Measure Absorbance: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

-

Construct Job's Plot: Plot the absorbance as a function of the mole fraction of the glycerophosphate. The maximum of the curve indicates the stoichiometry of the complex.

Workflow for Job's Method

5.2. Protocol for Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

-

Prepare Samples: Prepare a solution of the iron (III) salt (e.g., 0.1 mM) and a solution of glycerophosphate (e.g., 1 mM) in the same buffer. Degas both solutions before use.

-

Set up the ITC Instrument: Place the iron (III) solution in the sample cell and the glycerophosphate solution in the injection syringe.

-

Perform the Titration: Inject small aliquots of the glycerophosphate solution into the iron (III) solution at regular intervals and measure the heat change after each injection.

-

Analyze the Data: Integrate the heat-change peaks and plot them against the molar ratio of glycerophosphate to iron (III). Fit the data to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, ΔS, and n).

Biological Relevance and Signaling Pathways

Iron is a critical cofactor in many enzymatic reactions, and its homeostasis is tightly regulated. Glycerophosphate is a key intermediate in glycolysis and phospholipid biosynthesis. While a direct signaling role for an iron (III)-glycerophosphate complex has not been established, it is plausible that the formation of such complexes could influence iron-dependent metabolic pathways.

Plausible Interaction with the Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a mechanism that transports reducing equivalents from NADH in the cytoplasm to the mitochondrial electron transport chain. It is conceivable that changes in the concentration of iron or the formation of iron-glycerophosphate complexes could modulate the activity of this shuttle, thereby impacting cellular energy metabolism.

Conclusion

The coordination chemistry of iron (III) and glycerophosphate is an area with significant potential for further research, particularly in the context of iron supplementation and its role in cellular metabolism. While direct quantitative data on the stability and thermodynamics of these complexes are currently limited, this guide provides a framework for their synthesis and characterization using established analytical techniques. Future studies employing methods such as potentiometric titration, isothermal titration calorimetry, and various spectroscopic techniques are needed to fully elucidate the nature of iron (III)-glycerophosphate interactions. Such research will be invaluable for the rational design of new iron-based therapeutics and a deeper understanding of the bioinorganic chemistry of iron.

References

- 1. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]

- 2. Ferric 1-glycerophosphate | 1301-70-8 | Benchchem [benchchem.com]

- 4. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]

- 5. Job plot - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of Ferric 1-Glycerophosphate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth guide to the core physicochemical properties, analytical characterization methods, and biological context of Ferric 1-Glycerophosphate. It is designed to serve as a technical resource for professionals in research and development.

Introduction

This compound is an organophosphate compound that serves as a source of iron, particularly in pharmaceutical formulations and as a food fortificant.[1][2] It is a coordination complex where the central iron(III) ion is bonded to one or more glycerophosphate ligands.[3] The glycerophosphate moiety, a key intermediate in metabolic pathways, can enhance the solubility and absorption of iron compared to inorganic iron salts.[3] A thorough understanding of its physicochemical characteristics is paramount for ensuring its quality, stability, efficacy, and safety in various applications.

This document outlines the key physicochemical properties of this compound and details the experimental protocols required for its comprehensive characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that there are variations in the reported molecular formula and weight, which may be attributed to different hydration states or stoichiometric ratios of the iron to glycerophosphate ligand in the complex. The most commonly cited representation is a 3:2 ratio of glycerophosphate to iron.[1][4][5][6]

Data Summary

All quantitative data regarding the identity and properties of this compound are presented in the tables below for clarity and ease of comparison.

Table 1: Chemical Identifiers and Molecular Formulas

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Iron(III) Glycerophosphate, Diiron tris(glycerophosphate) | [4][7][] |

| CAS Number | 1301-70-8 | [1][3][4][9] |

| EINECS Number | 215-097-7 | [1][4][9] |

| Molecular Formula (A) | C₉H₂₁Fe₂O₁₈P₃ | [1][3][5][9] |

| Molecular Weight (A) | 621.86 g/mol | [1][3][5][9] |

| Molecular Formula (B) | C₈H₁₈Fe₂O₁₂P₂ | [4][10] |

| Molecular Weight (B) | 479.86 g/mol | [3][4][10] |

| InChIKey | AORRAZSRUFKDBZ-UHFFFAOYSA-H | [5][6] |

Table 2: Physical and Chemical Properties

| Property | Description | Source(s) |

| Appearance | Greenish-brown to greenish-yellow or yellowish-brown solid powder. | [1][3][4][] |

| Odor | Odorless. | [2][9] |

| Solubility | Soluble in water, sparingly soluble in aqueous acid, and insoluble in alcohol. | [2][4][7][9] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2][11] |

| pH (1% solution) | Approximately 4-5. | [7][12] |

| Density | ~1.5 - 1.738 g/cm³ at 20°C (68°F). | [4][][13] |

Structure and Synthesis

This compound is a coordination compound where the iron(III) center, acting as a Lewis acid, is coordinated to the glycerophosphate ligand, which acts as a Lewis base.[3] The coordination can occur through the phosphate group and potentially the hydroxyl groups of the glycerol backbone.[3] The synthesis of high-purity this compound involves a controlled reaction between a solution of glycerol 1-phosphate and a suitable iron(III) salt, with careful control of pH and temperature to ensure the formation of a stable and pure complex.[3][14]

Caption: Coordination chemistry of this compound.

Experimental Protocols for Characterization

A multi-faceted analytical approach is required for the comprehensive characterization of this compound. The general workflow involves identity confirmation, purity assessment, and structural elucidation.

Caption: General workflow for physicochemical characterization.

Spectroscopic Methods

-

Objective: To identify the characteristic functional groups of the glycerophosphate ligand and confirm the presence of the complex.

-

Methodology:

-

Prepare the sample using a KBr (Potassium Bromide) pellet or as a thin film on a suitable IR-transparent window.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Key vibrations include those from the phosphate (P-O stretching) and glycerol (C-O, O-H, C-H stretching) moieties.[3] Shifts in the P-O stretching frequencies can indicate coordination to the iron center.[3]

-

-

Objective: To obtain detailed structural information about the glycerophosphate ligand and its binding to the iron ion.

-

Methodology:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H-NMR and ³¹P-NMR spectra.

-

¹H-NMR: Provides information on the proton environment of the glycerol moiety.[3]

-

³¹P-NMR: Directly probes the phosphate group.[3]

-

Note: The paramagnetic Fe(III) ion will cause significant broadening and shifts of NMR signals, especially for nuclei in close proximity.[3] While this may obscure fine coupling details, the selective broadening can provide valuable conformational information about the ligand's binding to the iron center.[3]

-

-

Objective: To confirm the oxidation state of iron and investigate the coordination geometry.

-

Methodology:

-

The sample is irradiated with X-rays of varying energy around the iron K-edge.

-

The absorption of X-rays is measured as a function of energy.

-

The energy position and features of the pre-edge and main absorption edge serve as a fingerprint for the iron's electronic environment, confirming the Fe(III) state and providing insight into its coordination number and geometry (e.g., tetrahedral vs. octahedral).[3]

-

Elemental and Compositional Analysis

-

Objective: To accurately determine the elemental composition, specifically the iron and phosphorus content.

-

Methodology:

-

Accurately weigh the sample and digest it in an appropriate acid mixture to bring the elements into solution.

-

Analyze the solution using ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS).

-

Quantify the concentration of iron and phosphorus against certified standards. This data is crucial for confirming the stoichiometric P/Fe ratio.[3]

-

-

Objective: To separate and quantify glycerophosphate from potential impurities such as free phosphate or isomeric forms.

-

Methodology:

-

Dissolve the sample in an appropriate aqueous eluent.

-

Inject the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., Metrosep A Supp7).[15]

-

Use an appropriate eluent, such as a sodium carbonate solution, for isocratic elution.[15]

-

Detect the separated anions using a conductivity detector.

-

Quantify the peaks against known standards for β-glycerophosphate and other relevant ions.[15]

-

Biological Context and Interactions

The glycerophosphate moiety of the compound is a crucial intermediate in several metabolic pathways, including glycolysis and triglyceride biosynthesis.[3][16] As a nutritional supplement, this compound provides a source of non-heme iron. Its absorption involves complex cellular transport systems.[3] Recent research has also explored its potential to modulate intracellular iron levels, which can lead to oxidative stress and induce ferroptosis (an iron-dependent form of programmed cell death) in certain cancer cell lines.[3]

Caption: Conceptual pathway of this compound action.

Conclusion

The physicochemical characterization of this compound requires a combination of spectroscopic, chromatographic, and elemental analysis techniques. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to accurately assess the identity, purity, structure, and quality of this important iron-containing compound. A thorough characterization is essential for its effective and safe application in pharmaceutical and nutritional products.

References

- 1. Page loading... [guidechem.com]

- 2. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]

- 3. This compound | 1301-70-8 | Benchchem [benchchem.com]

- 4. Ferric Glycerophosphate | C8H18Fe2O12P2 | CID 14765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H21Fe2O18P3 | CID 14208876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. lohmann-minerals.com [lohmann-minerals.com]

- 9. FERRIC GLYCEROPHOSPHATE CAS#: 1301-70-8 [m.chemicalbook.com]

- 10. Ferric Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Page loading... [wap.guidechem.com]

- 12. lohmann-minerals.com [lohmann-minerals.com]

- 13. FERRIC GLYCEROPHOSPHATE - Safety Data Sheet [chemicalbook.com]

- 14. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of Ferric 1-Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Ferric 1-glycerophosphate. Due to the limited availability of specific public data on the thermal properties of this compound, this document synthesizes information from related iron phosphate compounds and outlines the standard experimental protocols used to assess the thermal stability of pharmaceutical ingredients.

Introduction to this compound

This compound is an iron-containing compound derived from glycerophosphate, utilized primarily as a source of iron in pharmaceutical formulations and food fortification.[1][2] Its stability under various environmental conditions, particularly temperature, is a critical parameter for ensuring the quality, safety, and efficacy of the final product.[3] Understanding its thermal behavior is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that may impact its therapeutic properties or introduce toxicity.[3]

Inferred Thermal Stability Profile

It can be inferred that the thermal degradation of this compound would likely involve the following stages:

-

Dehydration: Loss of water of hydration at lower temperatures.

-

Decomposition of the Glycerophosphate Moiety: Breakage of the ester bond and subsequent decomposition of the glycerol and phosphate components.

-

Formation of Iron Phosphates: The final degradation products are likely to be various forms of iron(III) phosphate.[4]

Factors such as pH and the presence of oxidizing agents can influence the stability of the iron-phosphate complex.[2]

Quantitative Data on Thermal Stability

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from thermal analysis of this compound. This data is for illustrative purposes to guide researchers in their own experimental design and data interpretation.

| Parameter | Value Range | Analytical Technique | Reference |

| Onset of Decomposition (Tonset) | 150 - 250 °C | Thermogravimetric Analysis (TGA) | Inferred from general iron phosphate stability[4][5] |

| Peak Decomposition Temperature | 200 - 300 °C | Differential Scanning Calorimetry (DSC) | Inferred from general iron phosphate stability |

| Mass Loss at 500 °C | 30 - 50% | Thermogravimetric Analysis (TGA) | Inferred from decomposition of organic moiety |

| Glass Transition Temperature (Tg) | 80 - 120 °C | Differential Scanning Calorimetry (DSC) | Hypothetical |

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal stability and degradation of this compound are provided below.

4.1 Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

-

Objective: To determine the temperatures at which this compound decomposes and to quantify the mass loss at each stage.

-

Instrumentation: A Mettler-Toledo TGA/SDTA851e or equivalent.[4]

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a ceramic or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[4]

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve will show a plot of mass versus temperature, and the derivative of this curve (DTG) will show the rate of mass loss.

-

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

-

Objective: To determine the temperatures of thermal events such as glass transitions, melting, and decomposition.

-

Instrumentation: A DSC instrument such as a TA Instruments Q2000 or equivalent.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty hermetically sealed pan is used as the reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.

-

4.3 Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[7][8]

-

Objective: To evaluate the effect of elevated temperature and humidity on the chemical and physical properties of this compound over time.

-

Methodology:

-

Package the this compound samples in the proposed commercial packaging.[7]

-

Store the samples in a stability chamber under controlled conditions of temperature and humidity (e.g., 40 °C / 75% RH).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for key stability-indicating parameters, which may include:

-

Appearance

-

Assay of this compound

-

Content of degradation products

-

Moisture content

-

-

The results are used to predict the shelf-life of the product under normal storage conditions.

-

Visualization of Experimental Workflows

5.1 Thermogravimetric Analysis (TGA) Workflow

Caption: Workflow for Thermogravimetric Analysis.

5.2 Differential Scanning Calorimetry (DSC) Workflow

Caption: Workflow for Differential Scanning Calorimetry.

5.3 Accelerated Stability Study Workflow

Caption: Workflow for an Accelerated Stability Study.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential degradation can be achieved through the application of standard thermal analysis techniques and accelerated stability studies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to assess the thermal stability of this important pharmaceutical ingredient, ensuring the development of safe, stable, and effective products. Further research is warranted to fully characterize the thermal decomposition pathways and products of this compound.

References

- 1. Ferric Glycerophosphate or Iron Glycerophosphate Manufacturers, SDS [mubychem.com]

- 2. This compound | 1301-70-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. extranet.who.int [extranet.who.int]

- 8. extranet.who.int [extranet.who.int]

Methodological & Application

Application Notes and Protocols for Inducing Osteoblast Differentiation Using Ferric 1-Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoblast differentiation is a critical process in bone formation and regeneration. In vitro models of osteogenesis are indispensable tools for studying bone biology, screening potential therapeutic agents, and developing strategies for tissue engineering. The induction of osteoblast differentiation from mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines typically requires a cocktail of supplements, including a source of organic phosphate. While β-glycerophosphate is commonly used, Ferric 1-glycerophosphate presents a novel alternative that can simultaneously deliver both the necessary phosphate for mineralization and iron, a crucial element for osteoblast function.

Iron is essential for normal cellular metabolism, including DNA synthesis and cellular respiration.[1] Studies have demonstrated that iron is critical for osteoblast differentiation and mineralization.[2][3] Iron deficiency has been shown to impair the expression of key osteoblast genes such as RUNX2, COL1A1, and BGLAP (Osteocalcin), leading to reduced alkaline phosphatase (ALP) activity and impaired mineralization.[2] Conversely, iron overload can have detrimental effects on bone health by inhibiting osteoblast proliferation and differentiation through pathways like Wnt/β-catenin and BMP/SMADs.[4][5][6] Therefore, the controlled delivery of iron, as potentially offered by this compound, could be advantageous for promoting robust osteogenesis.

These application notes provide a comprehensive guide to using this compound for inducing osteoblast differentiation, including detailed experimental protocols, data on expected outcomes based on the known roles of iron and phosphate, and insights into the underlying signaling pathways.

Data Presentation

The following tables summarize the expected effects of the components of osteogenic differentiation medium on key osteoblastic markers. While direct quantitative data for this compound is not extensively available, the data is extrapolated from studies using β-glycerophosphate and research on the role of iron in osteogenesis.

Table 1: Components of Osteogenic Differentiation Medium and their Functions

| Component | Typical Concentration | Primary Function in Osteogenesis |

| Dexamethasone | 10 - 100 nM | Induces osteogenic lineage commitment, enhances RUNX2 expression.[7][8][9] |

| Ascorbic Acid | 50 µg/mL | Acts as a cofactor for collagen type I synthesis.[7][8][9] |

| This compound | 2 - 10 mM (hypothesized) | Provides a source of inorganic phosphate for hydroxyapatite formation and delivers iron to support osteoblast metabolism and function.[2][7] |

Table 2: Expected Quantitative Changes in Osteoblast Markers

| Marker | Assay | Expected Change with Osteogenic Induction | Influence of Iron (from this compound) |

| Alkaline Phosphatase (ALP) Activity | Colorimetric Assay | Significant increase over 7-14 days | Essential for optimal activity; deficiency reduces it.[2] |

| Mineralization (Calcium Deposition) | Alizarin Red S Staining | Progressive increase, visible by day 14-21 | Impaired in iron deficiency.[2] |

| RUNX2 mRNA Expression | RT-qPCR | Early and sustained upregulation | Iron is required for normal expression. |

| COL1A1 mRNA Expression | RT-qPCR | Upregulation to support matrix formation | Iron deficiency can reduce its expression.[2][10] |

| BGLAP (Osteocalcin) mRNA Expression | RT-qPCR | Upregulation in later stages of differentiation | Significantly reduced in iron deficiency.[2][10] |

Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the induction of osteogenic differentiation in human or mouse MSCs using a medium supplemented with this compound.

Materials:

-

Human or mouse Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium (ODM):

-

Growth Medium

-

100 nM Dexamethasone

-

50 µg/mL Ascorbic acid 2-phosphate

-

2-10 mM this compound (concentration may need optimization)

-

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (6-well or 24-well)

-

Fixative (e.g., 4% paraformaldehyde or 10% formalin)

-

Staining and Assay Reagents (see below)

Procedure:

-

Cell Seeding: Plate MSCs in culture plates at a density of 1.5 x 10^5 cells/mL and culture in growth medium until they reach confluence.[2]

-

Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with the prepared Osteogenic Differentiation Medium (ODM).

-

Culture and Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the ODM every 2-3 days for the duration of the experiment (typically 14-28 days).

-

Assessment of Differentiation: At desired time points (e.g., days 7, 14, 21), harvest the cells for analysis of osteoblast markers.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Procedure:

-

Wash the cell monolayer twice with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay kit according to the manufacturer's instructions.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Protocol 3: Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S stains calcium deposits, indicating matrix mineralization, a hallmark of late-stage osteoblast differentiation.

Procedure:

-

Wash the cell monolayer twice with PBS.

-

Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Wash the cells extensively with deionized water to remove excess stain.

-

Visualize and photograph the stained mineralized nodules using a microscope.

-

For quantification, the stain can be extracted with 10% acetic acid and the absorbance measured at 450 nm.

Protocol 4: Gene Expression Analysis by RT-qPCR

Analyze the expression of key osteogenic marker genes.

Procedure:

-

Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from an RNA extraction kit).

-

Isolate total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers for target genes (RUNX2, COL1A1, BGLAP, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Visualization of Pathways and Workflows

Signaling Pathways

The induction of osteoblast differentiation by this compound is expected to involve the integration of phosphate and iron-related signaling pathways.

Caption: Proposed signaling pathways for this compound in osteoblast differentiation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the osteogenic potential of this compound.

Caption: General experimental workflow for inducing and assessing osteoblast differentiation.

Concluding Remarks

The use of this compound as a supplement in osteogenic differentiation media offers a promising approach to simultaneously provide essential phosphate and iron. The protocols and expected outcomes described here are based on the well-established principles of osteoblast differentiation and the known roles of these two critical components. Researchers are encouraged to optimize the concentration of this compound for their specific cell type and experimental conditions. Further studies are warranted to directly compare the efficacy of this compound with traditional β-glycerophosphate and to fully elucidate its mechanisms of action in promoting osteogenesis.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Differential Iron Requirements for Osteoblast and Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Iron Requirements for Osteoblast and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three signalling pathways for iron overload in osteoporosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Osteoporosis | Three signalling pathways for iron overload in osteoporosis: a narrative review | springermedicine.com [springermedicine.com]

- 7. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 10. Dietary iron supplementation reverses the effects of iron deficiency on bone formation markers in iron-deficient rats [jstage.jst.go.jp]

Application Notes and Protocols for Ferric 1-Glycerophosphate in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an indispensable trace element for the in vitro cultivation of cells, playing a critical role in cellular respiration, metabolism, and proliferation.[1] In serum-free media formulations, where the natural iron-carrier protein transferrin is absent, supplementation with a reliable iron source is essential for maintaining cell health and productivity.[1][2] Ferric 1-glycerophosphate is a water-soluble iron compound that can serve as an effective iron source in cell culture media.[3][4][5] These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in cell culture applications.

Chemical Properties and Rationale for Use

This compound is an organic iron salt with the chemical formula C₉H₂₁Fe₂O₁₈P₃ and a molecular weight of approximately 621.86 g/mol .[5][6] It is available as a greenish-yellow to olive-brown powder.[4][7] Its solubility in water makes it a suitable candidate for addition to aqueous cell culture media.[3][4][5]

The primary advantage of using a soluble iron salt like this compound is to ensure the bioavailability of ferric ions (Fe³⁺) for cellular uptake. While cells have specific mechanisms for iron uptake, such as the transferrin receptor-mediated endocytosis, providing a soluble iron source is the first step in this process.[1][2]

It is crucial to distinguish this compound from β-Glycerophosphate (β-GP). This compound is an iron source, whereas β-Glycerophosphate is a serine-threonine phosphatase inhibitor and a phosphate donor used to induce osteogenic differentiation in mesenchymal stem cells.[8][9][10]

Data Presentation: Properties of this compound

The following table summarizes the key properties of this compound based on available data.

| Property | Value | References |

| Molecular Formula | C₉H₂₁Fe₂O₁₈P₃ | [5][6] |

| Molecular Weight | ~621.86 g/mol | [5][6] |

| Appearance | Greenish-yellow to olive-brown powder | [4][7] |

| Solubility in Water | Soluble | [3][4][5] |

| Iron Content (approx.) | 14.5% - 17.5% | [7] |

| pH (1% solution) | ~4-5 | [7] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound. This concentrated stock can be diluted into cell culture media to achieve the desired final concentration.

Materials:

-

This compound powder

-

Cell culture-grade water (e.g., WFI, Milli-Q)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Pipettes and sterile tips

-

Analytical balance

-

pH meter

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed using its molecular weight (~621.86 g/mol ).

-

Mass (g) = 0.1 mol/L * 0.01 L * 621.86 g/mol = 0.62186 g

-

-

Weigh the powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance.